molecular formula C9H14O4 B8002668 (1S*,3S*)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid

(1S*,3S*)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid

Cat. No.: B8002668
M. Wt: 186.20 g/mol
InChI Key: PODOUIALODEQFA-BQBZGAKWSA-N
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Description

(1S*,3S*)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with methoxycarbonyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S*,3S*)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with cyclohexane derivatives.

    Functional Group Introduction: Methoxycarbonyl and carboxylic acid groups are introduced through esterification and oxidation reactions.

    Stereoselective Synthesis: Achieving the (1S*,3S*) configuration requires stereoselective synthesis techniques, such as chiral catalysts or chiral auxiliaries.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and oxidation processes, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, using reagents such as lithium aluminum hydride.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Conversion to cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (1S*,3S*)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid serves as a building block for more complex molecules. Its stereochemistry is particularly useful in the synthesis of chiral compounds.

Biology

The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine

Research explores its use in developing pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.

Industry

In the chemical industry, it is used in the synthesis of polymers and other materials requiring precise structural properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.

    Methyl cyclohexanecarboxylate: Similar structure but lacks the free carboxylic acid group, affecting its chemical behavior.

Uniqueness

This detailed overview provides a comprehensive understanding of (1S*,3S*)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(1S,3S)-3-methoxycarbonylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODOUIALODEQFA-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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